molecular formula C8H12O2 B3045306 3-Cyclohexene-1-acetic acid CAS No. 10468-32-3

3-Cyclohexene-1-acetic acid

Cat. No. B3045306
CAS RN: 10468-32-3
M. Wt: 140.18 g/mol
InChI Key: ZSSAXGUMEUVSOC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-acetic acid, also known as δ3-Cyclohexenecarboxylic acid, δ3-Cyclohexenylcarboxylic acid, 1-Cyclohexene-4-carboxylic acid, 3-Cyclohexenecarboxylic acid, 1,2,3,6-Tetrahydrobenzoic acid, Kyselina 1,2,5,6-tetrahydrobenzoova, NSC 44712, NSC 44883, cyclohex-3-ene-1-carboxylic acid . It has a molecular formula of C7H10O2 and a molecular weight of 126.1531 .


Synthesis Analysis

The synthesis of 3-Cyclohexene-1-acetic acid can be achieved through the esterification of cyclohexene with acetic acid . Another study showed that E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, providing a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexene-1-acetic acid can be viewed using Java or Javascript . Cyclohexane, a related compound, is known to adopt non-planar conformations to eliminate eclipsing and angle strain .


Chemical Reactions Analysis

The esterification of cyclohexene with acetic acid is a key reaction involving 3-Cyclohexene-1-acetic acid . The apparent activation energy (Ea) for this reaction is 60.0 kJ mol −1, which is lower than that of cyclohexene hydration .


Physical And Chemical Properties Analysis

3-Cyclohexene-1-acetic acid is a chemical compound with physical and chemical properties that can be measured without changing its identity . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Synthesis Applications

  • Tandem Acylation-Cycloalkylation Synthesis : 3-Cyclohexene-1-acetic acid undergoes reactions with aromatic substrates to yield hexahydrophenanthren-9(10H)-ones, which on dehydrogenation afford phenanthrenes in high yields. This represents a novel synthesis method for phenanthrenes (Ramana & Potnis, 1996).

Catalytic Oxidation Studies

  • Catalytic Oxidation with Cu(II)-Cl : Cyclohexene oxidation in glacial acetic acid with Cu(II)-Cl catalyst results in various products including 3-cyclohexenyl chloride and acetate. This study provides insight into the mechanism of these reactions and the role of chloride ion transfer (Imamura, Otani & Teranishi, 1975).

Photochemical Studies

  • Photo-induced Addition Reactions : Irradiation studies show that methyl 3-cyclohexene-1-carboxylate in acetic acid leads to the formation of various acetoxy-cyclohexane carboxylates. This research is significant for understanding the photochemical addition processes of cyclohexene derivatives (Leong et al., 1973).

Catalysis and Reaction Mechanisms

  • Acid Zeolites in Organic Reactions : Acid zeolites have been used as catalysts in the acetylation of cyclohexene, demonstrating the formation of complex mixtures including acetylcyclohexenes. This study compares various catalysts and explores reaction mechanisms (Armengol et al., 1997).

Oxidation and Synthesis Pathways

  • Oxidation with Chromium VI Oxide : Kinetic studies of cyclohexene oxidation using chromium VI oxide in acetic acid medium were conducted. This research is vital for understanding the reaction mechanisms and the influence of various catalysts in the oxidation process (Faruq et al., 2010).

Decomposition and Fermentation Studies

  • Anaerobic Decomposition of Benzoic Acid : Studies on the anaerobic decomposition of benzoic acid during methane fermentation identified 1-cyclohexene-1-carboxylic acid as an intermediate. This research provides insights into the decomposition pathways of cyclic acids in anaerobic environments (Keith et al., 1952; Keith et al., 1978).

Polymerization Research

  • Ring-Opening Polymerization : 12-Tungstophosphoric acid was used as a catalyst for the polymerization of 1,2-cyclohexene oxide. This study highlights the control of molecular weight in the polymerization process, contributing significantly to polymer science (Aouissi et al., 2015).

Safety And Hazards

3-Cyclohexene-1-acetic acid is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of ingestion or inhalation, immediate medical attention is advised .

Future Directions

Future research could focus on improving the synthesis process of 3-Cyclohexene-1-acetic acid. For instance, an increase in the concentration of acetic acid could bring the reaction toward the positive reaction side for this reversible reaction . Additionally, the use of biocatalysis as an alternative route for the synthesis of 3-Cyclohexene-1-acetic acid could be explored further .

properties

IUPAC Name

2-cyclohex-3-en-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAXGUMEUVSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507685
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1-acetic acid

CAS RN

10468-32-3
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
25
Citations
MMV Ramana, PV Potnis - Natural Product Letters, 1996 - Taylor & Francis
Tandem acylation - cycloalkylation of 3,4 - dimethoxy-phenylethylamine (1) with cyclohexene -1-acetic acid (2) in polyphosphoric acid (PPA) afforded 8 - (2 - aminoethyl) - 1,2,3,4,4a,9,…
Number of citations: 5 www.tandfonline.com
SA Monti, GL White - The Journal of Organic Chemistry, 1975 - ACS Publications
Stannic chloride catalyzed cyclization of 3-cyclohexen-l-acetyl chloride (1) yielded a mixture of 6-chlorobicy-clo [2.2. 2] octan-2-one (3b) and 2-chlorobicyclo [3.2. 1] octan-7-one (4b). …
Number of citations: 30 pubs.acs.org
W Engel - Journal of Agricultural and Food Chemistry, 2001 - ACS Publications
… M2 was, therefore, identified as α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid and is named carvonic acid. This is the first report of this compound, which has not been …
Number of citations: 55 pubs.acs.org
W Engel - Journal of agricultural and food chemistry, 2002 - ACS Publications
… of carvone, namely in α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid), and 5-(1,2-…
Number of citations: 15 pubs.acs.org
W Engel - Flavour Research at the Dawn of the Twenty-first …, 2003 - cabdirect.org
… were newly identified as α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid) and 5-(1,2-…
Number of citations: 2 www.cabdirect.org
S Berger - The Journal of Organic Chemistry, 1978 - ACS Publications
… Thus, we prepared from 3-cyclohexene-1-methylene chloride (4) the carboxyl- 13C-labeled 3-cyclohexene-1 -acetic acid (5a) and its acid chloride (5b). On intramolecularFriedel-Crafts …
Number of citations: 22 pubs.acs.org
J Kato, A Seo, K Kiso, K Kudo… - Bulletin of the Chemical …, 1999 - journal.csj.jp
For the studies of highly-sophisticated utilization of itaconic anhydride, some compounds of polybasic carboxylic acids having a quaternary or a spiro carbon atom were prepared, …
Number of citations: 6 www.journal.csj.jp
B Sapra, S Jain, AK Tiwary - The AAPS journal, 2008 - Springer
… Metabolites formed were identified as α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid), …
Number of citations: 192 link.springer.com
PA Bartlett, Y Nakagawa, CR Johnson… - The Journal of …, 1988 - ACS Publications
3196 J. Org. Chem., Vol. 53, No. 14, 1988 Bartlett et al. mimics in some manner the presumed structure of the transition state or a high-energy intermediate in the transformation. 2 This …
Number of citations: 147 pubs.acs.org
SD Larsen, SA Monti - Journal of the American Chemical Society, 1977 - ACS Publications
… Large-scale preparation of the known10 bicyclic keto olefin 14 was conveniently performed bytreatment of 4-methyl-3cyclohexene-1 -acetic acid (13)10 with trifluoroacetic anhydride in …
Number of citations: 47 pubs.acs.org

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